(1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine
(1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine
Brand Name:
Vulcanchem
CAS No.:
167316-27-0
VCID:
VC0126374
InChI:
InChI=1S/C21H22N2O2S/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17/h2-15,20-21,23H,22H2,1H3/t20-,21-/m0/s1
SMILES:
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N
Molecular Formula:
C21H22N2O2S
Molecular Weight:
366.5 g/mol
(1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine
CAS No.: 167316-27-0
Reference Standards
VCID: VC0126374
Molecular Formula: C21H22N2O2S
Molecular Weight: 366.5 g/mol
CAS No. | 167316-27-0 |
---|---|
Product Name | (1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine |
Molecular Formula | C21H22N2O2S |
Molecular Weight | 366.5 g/mol |
IUPAC Name | N-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide |
Standard InChI | InChI=1S/C21H22N2O2S/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17/h2-15,20-21,23H,22H2,1H3/t20-,21-/m0/s1 |
Standard InChIKey | UOPFIWYXBIHPIP-SFTDATJTSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N |
Synonyms | N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide; _x000B_[S-(R*,R*)]-N-(2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide; (1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylene-1,2-diamine; (1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-dipheny |
PubChem Compound | 6612782 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume